4-Acetylamino-2-oxy-furazan-3-carboxylic acid ethyl ester
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Overview
Description
4-Acetamido-3-(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and reactivity, making it a valuable candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-3-(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl chloroformate with an appropriate amine to form an ethoxycarbonyl intermediate. This intermediate is then subjected to cyclization with a suitable nitrile oxide to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into more reactive intermediates.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Acetamido-3-(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 4-acetamido-3-(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-3-nitrobenzoic acid: Known for its antiviral properties and potential use in treating COVID-19.
Ethyl 3-acetamido-4-hydroxybenzoate: Used in pharmaceutical research and as a reference compound in analytical studies.
Uniqueness
4-Acetamido-3-(ethoxycarbonyl)-1,2,5-oxadiazol-2-ium-2-olate stands out due to its unique oxadiazole ring structure, which imparts stability and reactivity. This makes it a versatile compound for various applications, from drug development to material science .
Properties
Molecular Formula |
C7H9N3O5 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
ethyl 4-acetamido-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate |
InChI |
InChI=1S/C7H9N3O5/c1-3-14-7(12)5-6(8-4(2)11)9-15-10(5)13/h3H2,1-2H3,(H,8,9,11) |
InChI Key |
PABWGBINBWLUNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=[N+](ON=C1NC(=O)C)[O-] |
Origin of Product |
United States |
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